molecular formula C5H6N4O2 B093108 2,4-Diaminopyrimidine-5-carboxylic acid CAS No. 18588-61-9

2,4-Diaminopyrimidine-5-carboxylic acid

Cat. No.: B093108
CAS No.: 18588-61-9
M. Wt: 154.13 g/mol
InChI Key: GGZRCTWHSWYCFR-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N4O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrimidine-5-carboxylic acid typically involves the reaction of 2,4-diaminopyrimidine with appropriate carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions. Another approach involves the reaction of 2,4-diaminopyrimidine with chloroformic acid derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2,4-Diaminopyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    2,4-Diaminopyrimidine-5-carboxamide: Contains an amide group instead of a carboxylic acid group, which affects its reactivity and applications.

Uniqueness

2,4-Diaminopyrimidine-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow for a wide range of chemical modifications and applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,4-diaminopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZRCTWHSWYCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278702
Record name 2,4-Diaminopyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18588-61-9
Record name 18588-61-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminopyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Diaminopyrimidine-5-carboxylic acid (DAPC) formation during trimethoprim degradation in wastewater treatment?

A1: Research indicates that DAPC is a relatively stable transformation product formed during the biological degradation of trimethoprim in wastewater treatment plants []. This is significant because understanding the transformation pathways and products of micropollutants like trimethoprim is crucial for assessing their environmental fate and potential risks. The formation of stable transformation products like DAPC highlights the importance of considering not only the parent compound but also its degradation products in environmental risk assessments. Further research is needed to understand the ecotoxicological profile of DAPC and its potential impact on aquatic ecosystems.

Q2: How does the concentration of trimethoprim influence the formation of DAPC during wastewater treatment?

A2: Studies have shown that the spike concentration of trimethoprim in experimental setups significantly influences the types and quantities of transformation products formed, including DAPC []. At lower, environmentally relevant trimethoprim concentrations, DAPC becomes a dominant transformation product, accounting for a significant portion of the transformed trimethoprim. This highlights the importance of conducting experiments at environmentally relevant concentrations to accurately reflect real-world transformation processes and the potential environmental risks associated with these compounds.

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